Methyl 2-propyl-1,3-benzoxazole-6-carboxylate
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Overview
Description
Methyl 2-propyl-1,3-benzoxazole-6-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Mechanism of Action
Target of Action
Methyl 2-propyl-1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . .
Mode of Action
Benzoxazole derivatives have been known to interact with various biological targets to exert their effects .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways, contributing to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to changes in the activity of the enzyme .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
Dosage Effects in Animal Models
Benzoxazole derivatives have shown promising anticancer activity in comparison to 5-fluorouracil .
Metabolic Pathways
Benzoxazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzoxazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzoxazole derivatives are known to interact with various targeting signals and post-translational modifications .
Preparation Methods
The synthesis of methyl 2-propyl-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with propyl aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-propyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as TTIP, and varying temperatures depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-propyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives, which are studied for their chemical properties and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Comparison with Similar Compounds
Methyl 2-propyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
2-Substituted benzoxazoles: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Benzoxazole analogues: These analogues are studied for their antimicrobial, antifungal, and anticancer activities, similar to this compound.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-propyl-1,3-benzoxazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWSNZWYJNLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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